2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-chloro-4-fluorophenyl)acetamide
Description
2-{5-Benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic small molecule characterized by a pyrazoloquinoline core. Key structural features include:
- Pyrazolo[4,3-c]quinoline scaffold: A tricyclic system with a pyrazole fused to a quinoline, providing a rigid planar structure conducive to receptor binding.
- A fluorine atom at position 8, which may improve metabolic stability and electronic effects. A 3-oxo group at position 3, contributing to hydrogen-bonding capabilities. An acetamide side chain linked to a 3-chloro-4-fluorophenyl group, influencing selectivity and solubility.
Its design reflects optimization of halogenation and aromatic substituents for enhanced pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF2N4O2/c26-20-11-17(7-8-21(20)28)29-23(33)14-32-25(34)19-13-31(12-15-4-2-1-3-5-15)22-9-6-16(27)10-18(22)24(19)30-32/h1-11,13H,12,14H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJCTFRCZSMYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C5=C2C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-chloro-4-fluorophenyl)acetamide involves multiple steps, including the formation of the pyrazoloquinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazoloquinoline intermediate, followed by the introduction of the benzyl, fluoro, and chloro substituents under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo substitution reactions, where one substituent is replaced by another. Common reagents used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-chloro-4-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Key Observations :
- Halogenation : The target compound’s dual chloro/fluoro substitution on the phenyl ring (vs. methyl or single halogen in analogs) may increase electronegativity and binding specificity.
- Benzyl Group Position : Position 5 (target) vs. 3 () could affect conformational flexibility and interaction with hydrophobic pockets.
Physicochemical and Pharmacokinetic Properties (Inferred)
Key Observations :
- The target compound’s higher halogenation may reduce aqueous solubility compared to methyl-containing analogs but improve membrane permeability.
Biological Activity
The compound 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-chloro-4-fluorophenyl)acetamide is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A pyrazoloquinoline core .
- A benzyl group .
- A fluorine atom at the 8-position.
- An acetamide moiety attached to a chlorofluorophenyl group .
The structural uniqueness contributes to its potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, including enzymes and receptors involved in inflammatory and proliferative pathways. Preliminary studies suggest that it may influence signaling pathways associated with cell growth and apoptosis.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazoloquinoline derivatives. The compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
Table 1: Inhibition of LPS-Induced NO Production
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | 0.55 | 25 |
| 2c | 0.70 | 15 |
The compound exhibited significant inhibition of NO production, with an IC50 value comparable to known inhibitors such as 1400W. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory response .
Anticancer Activity
Furthermore, compounds within this class have been investigated for their anticancer potential. Studies demonstrated that certain pyrazoloquinolines exhibit cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-{5-benzyl...} | HCT116 (Colon) | 6.2 |
| 2-{5-benzyl...} | T47D (Breast) | 27.3 |
These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction and modulation of cell cycle regulators .
Case Studies
- Inflammatory Models : In a study involving LPS-stimulated RAW 264.7 cells, treatment with the compound resulted in a marked decrease in NO production alongside reduced cytotoxicity compared to other derivatives .
- Cancer Cell Lines : In vitro assays revealed that derivatives of pyrazoloquinolines significantly inhibited growth in colon and breast cancer cell lines, indicating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
